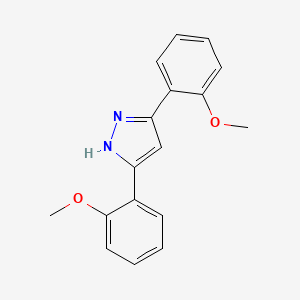![molecular formula C11H13BrN2O B6164337 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane CAS No. 2731015-00-0](/img/no-structure.png)
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane, also known as 6-BP2OA, is an organic compound that is gaining attention in the scientific community due to its potential applications in the synthesis of pharmaceuticals and other compounds. This compound is derived from a ring-shaped structure, which is composed of six carbon atoms, two nitrogen atoms, and two oxygen atoms. This compound is known to be an effective and efficient synthetic tool for the production of various pharmaceuticals and other compounds.
作用機序
The mechanism of action of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of various pharmaceuticals and other compounds. It is thought that 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane facilitates the reaction of bromopyridine with 2-oxa-6-azaspiro[3.4]octane, allowing for the formation of the desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane have yet to be fully studied. However, the compound has been shown to be non-toxic and non-irritating to human skin. Additionally, it has been found to be non-reactive with other compounds and is not known to cause any adverse effects.
実験室実験の利点と制限
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, it is a non-toxic and non-irritating compound, making it a safe and effective synthetic tool. However, the compound is not suitable for all experiments, as it is not known to be reactive with other compounds and is not suitable for the synthesis of certain pharmaceuticals.
将来の方向性
Due to the increasing interest in 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane, there are a number of potential future directions for research. One potential direction is to further investigate the mechanism of action of the compound. Additionally, further research could be conducted to explore the potential applications of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane in the synthesis of various pharmaceuticals and other compounds. Furthermore, further studies could be conducted to explore the biochemical and physiological effects of the compound. Finally, research could be conducted to explore the advantages and limitations of using 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane in laboratory experiments.
合成法
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane can be synthesized using a variety of methods. The most common synthesis route involves the reaction of bromopyridine with 2-oxa-6-azaspiro[3.4]octane. This reaction is typically carried out in a two-step process. First, the bromopyridine is reacted with an acid catalyst to form the bromopyridine-2-oxa-6-azaspiro[3.4]octane intermediate. This intermediate is then reacted with a base to form the desired 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane product.
科学的研究の応用
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has been used as an important synthetic tool in the production of various pharmaceuticals and other compounds. This compound has been used to synthesize a variety of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has been used in the synthesis of various other compounds, such as polymers, dyes, and pigments.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane involves the reaction of 2-bromopyridine with 1,4-dioxane and sodium hydride to form a key intermediate, which is then reacted with 1,2-diaminocyclohexane to yield the final product.", "Starting Materials": [ "2-bromopyridine", "1,4-dioxane", "sodium hydride", "1,2-diaminocyclohexane" ], "Reaction": [ "Step 1: Dissolve 2-bromopyridine (1.0 equiv) in dry 1,4-dioxane and add sodium hydride (1.2 equiv) slowly with stirring at room temperature.", "Step 2: Heat the reaction mixture to reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add 1,2-diaminocyclohexane (1.2 equiv).", "Step 4: Heat the reaction mixture to reflux for 24 hours.", "Step 5: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 6: Wash the precipitate with diethyl ether and dry under vacuum to obtain the final product, 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane." ] } | |
CAS番号 |
2731015-00-0 |
製品名 |
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane |
分子式 |
C11H13BrN2O |
分子量 |
269.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



